

potential energetic properties of 1,3-Diazido-2methylbenzene

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Compound of Interest

Compound Name: 1,3-Diazido-2-methylbenzene

Cat. No.: B15168367

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A comprehensive search for the specific compound **1,3-Diazido-2-methylbenzene** did not yield dedicated research papers or detailed experimental data. This suggests that it is not a widely studied or characterized energetic material. Therefore, this technical guide will provide an in-depth overview of the potential energetic properties, synthesis, and characterization of this compound based on data from structurally analogous and functionally related energetic materials, such as other organic azides and diazido compounds.

Introduction to Organic Azides as Energetic Materials

Organic azides are a class of compounds characterized by the -N3 functional group. The high nitrogen content and the inherent instability of the azide group, which can release dinitrogen gas (N2) exothermically, make these compounds interesting for applications as energetic materials, including propellants and explosives.[1] The energetic properties of organic azides are highly dependent on the molecular structure, including the carbon-to-nitrogen ratio, the presence of other functional groups, and the overall molecular density.

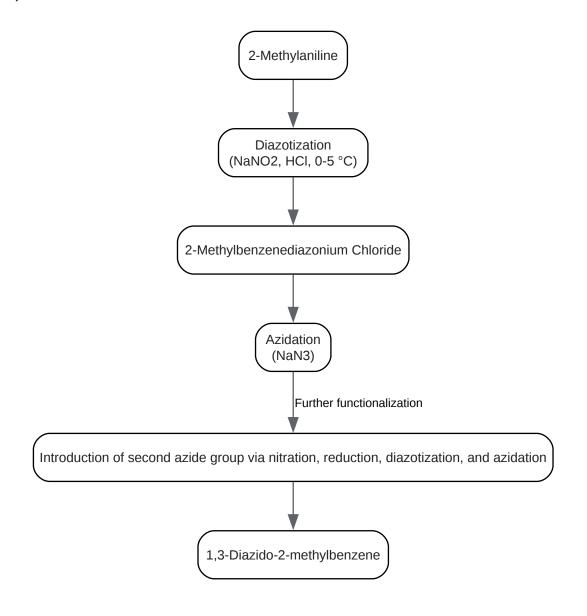
Synthesis and Characterization

While a specific protocol for **1,3-Diazido-2-methylbenzene** is not available, a potential synthesis route can be extrapolated from general methods for preparing aryl azides.

Potential Synthetic Pathway



A plausible synthesis would involve a two-step process starting from 2-methylaniline (otoluidine).



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Caption: Potential synthetic workflow for **1,3-Diazido-2-methylbenzene**.

Example Experimental Protocol: Synthesis of an Aryl Azide

The following is a general procedure for the synthesis of an aryl azide from the corresponding aniline, which could be adapted for the synthesis of **1,3-Diazido-2-methylbenzene**.



Materials:

- Corresponding aromatic amine (e.g., a diaminotoluene derivative)
- Sodium nitrite (NaNO2)
- Hydrochloric acid (HCI)
- Sodium azide (NaN3)
- Water
- Ice

Procedure:

- The aromatic amine is dissolved in a mixture of hydrochloric acid and water.
- The solution is cooled to 0-5 °C in an ice bath.
- A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. This forms the diazonium salt.
- In a separate flask, a solution of sodium azide in water is prepared and cooled in an ice bath.
- The cold diazonium salt solution is added slowly to the sodium azide solution. Vigorous nitrogen evolution will be observed.
- The reaction mixture is stirred for a period at low temperature.
- The resulting aryl azide product is then extracted with an organic solvent.
- The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude product.
- Purification is typically performed by chromatography or recrystallization.

Caution: Organic azides are potentially explosive and should be handled with extreme care. Appropriate safety measures, including the use of personal protective equipment and a blast



shield, are mandatory.

Characterization Techniques

The characterization of a novel energetic compound like **1,3-Diazido-2-methylbenzene** would involve a suite of analytical techniques to confirm its structure and assess its purity.

Technique	Purpose
NMR Spectroscopy (¹H, ¹³C)	To confirm the molecular structure and connectivity of the atoms.
IR Spectroscopy	To identify the characteristic azide (- N_3) stretching vibration (typically around 2100 cm ⁻¹).
Mass Spectrometry	To determine the molecular weight and fragmentation pattern.
Elemental Analysis	To determine the percentage composition of C, H, and N, and confirm the empirical formula.
X-ray Crystallography	To determine the precise three-dimensional arrangement of atoms in a single crystal, which is crucial for density determination.[2]

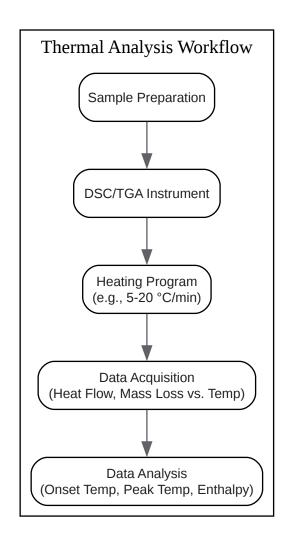
Potential Energetic Properties

The energetic properties of **1,3-Diazido-2-methylbenzene** can be estimated by comparing it to other diazido compounds.

Thermal Stability

Thermal stability is a critical parameter for the handling and storage of energetic materials. It is often assessed using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).





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Caption: Workflow for thermal analysis of energetic materials.

For comparison, some azido compounds exhibit decomposition onset temperatures in the range of 150-250 °C.[3][4] For instance, 4,6-Diazido-N-nitro-1,3,5-triazin-2-amine (DANT) has an autoignition temperature of 156 °C.[5] The thermal stability of **1,3-Diazido-2-methylbenzene** would be influenced by the steric hindrance from the methyl group and the electronic effects of the azide groups on the benzene ring.

Detonation Properties

Detonation properties, such as detonation velocity (D) and detonation pressure (P), are key indicators of an explosive's performance. These can be predicted using computational methods and measured experimentally.



The following table presents the detonation properties of some known energetic materials for comparison.

Compound	Density (g/cm³)	Detonation Velocity (m/s)	Detonation Pressure (GPa)
TNT	1.65	6900	19.0
RDX	1.82	8750	34.0
НМХ	1.91	9100	39.0
4,6-Diazido-N-nitro- 1,3,5-triazin-2-amine (DANT) (Theoretical)	-	8205	30.3[5]
2,3-dihydro-5,6,7,8- tetranitro-1,4- benzodioxine (TNBD) (Calculated)	1.85	7727	27.8[2]

The presence of two azide groups in **1,3-Diazido-2-methylbenzene** would contribute to a high heat of formation and likely result in significant detonation performance.

Sensitivity

Sensitivity to external stimuli such as impact, friction, and electrostatic discharge is a critical safety parameter.

Stimulus	Description
Impact Sensitivity	Measures the energy required to initiate detonation upon impact, often expressed as a drop height.
Friction Sensitivity	Measures the force required to initiate detonation by friction.
Electrostatic Discharge (ESD) Sensitivity	Measures the energy of an electric spark required for initiation.



For context, the impact sensitivity of DANT is between that of PETN and RDX, and its friction sensitivity is higher than PETN.[5] It is plausible that **1,3-Diazido-2-methylbenzene** would also be a sensitive material.

Conclusion

While there is no specific data available for **1,3-Diazido-2-methylbenzene**, by analogy with other organic diazido compounds, it can be hypothesized that it would be an energetic material with significant performance characteristics. Its synthesis would require careful handling of hazardous intermediates and products. A thorough characterization, including an assessment of its thermal stability and sensitivity, would be essential to determine its potential utility and safety profile. Further research, both computational and experimental, would be needed to fully elucidate the properties of this compound.

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